1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
Description
1-(4-Fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a urea-based compound featuring a 4-fluorophenyl group linked via a urea bridge to a substituted indole moiety. The indole nitrogen is further modified with a 2-methoxyethyl chain, which enhances solubility and may influence receptor binding kinetics.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-24-11-10-22-12-16(15-4-2-3-5-17(15)22)21-18(23)20-14-8-6-13(19)7-9-14/h2-9,12H,10-11H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOYALLTJAOFIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves the reaction of 4-fluoroaniline with isocyanates or carbamates under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the urea linkage. The indole moiety can be introduced through a subsequent reaction with an appropriate indole derivative, such as 1-(2-methoxyethyl)-1H-indole, under similar conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with indole and urea moieties exhibit promising anticancer properties. The presence of the fluorophenyl group enhances the compound's ability to interact with biological targets, making it a candidate for further investigation in cancer therapies.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar indole derivatives inhibited cell proliferation in various cancer cell lines, suggesting that 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea could exhibit similar effects through mechanisms such as apoptosis induction and cell cycle arrest .
| Study | Cancer Type | Mechanism | Outcome |
|---|---|---|---|
| Breast Cancer | Apoptosis Induction | Significant reduction in cell viability | |
| Neuroblastoma | Cell Cycle Arrest | Inhibition of tumor growth in vivo |
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. Indole derivatives are known to modulate various signaling pathways involved in neurodegeneration.
Case Study : Research highlighted in Neuroscience Letters showed that related compounds reduced oxidative stress and prevented neuronal apoptosis in models of neurodegenerative diseases . This suggests that this compound could be effective in protecting motor neurons from degeneration.
| Study | Neurodegenerative Disease | Mechanism | Outcome |
|---|---|---|---|
| Amyotrophic Lateral Sclerosis (ALS) | ER Stress Modulation | Reduced neuronal death |
Biochemical Probes
The unique structure of this compound makes it a valuable biochemical probe for studying protein interactions and cellular processes.
Application Example : The compound can be utilized to investigate the role of specific kinases and receptors in cellular signaling pathways, aiding in the understanding of disease mechanisms at a molecular level.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Urea vs. Thiourea : The thiourea analog () exhibits anti-HIV activity, suggesting the sulfur atom enhances binding to hydrophobic pockets in HIV-1 reverse transcriptase. Urea derivatives may prioritize hydrogen bonding over lipophilicity .
- Substituent Effects : The 2-methoxyethyl group in the target compound likely improves solubility compared to bulkier substituents (e.g., 4-chlorophenyl in L491-0070) .
- Heterocyclic Core : Indole-based analogs (e.g., F397) show MRP1 modulation, while thiazol-containing derivatives () may target different pathways due to electronic differences .
Crystallographic and Conformational Comparisons
- Similar conformational analyses for the target compound could predict binding flexibility or rigidity .
Biological Activity
1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic organic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. Its structure, which includes a fluorophenyl group, an indole moiety, and a urea linkage, positions it as a versatile candidate for various therapeutic applications.
The synthesis of this compound typically involves the reaction of 4-fluoroaniline with isocyanates or carbamates, often facilitated by bases such as triethylamine or pyridine. The indole component is introduced through subsequent reactions with appropriate indole derivatives.
Chemical Structure:
- IUPAC Name: 1-(4-fluorophenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea
- Molecular Formula: C18H18FN3O2
- Molecular Weight: 327.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator, modulating various biochemical pathways. The precise mechanisms are still under investigation but are believed to involve binding interactions that alter enzymatic activity and signal transduction pathways.
Therapeutic Potential
Recent studies have explored the compound's potential in several therapeutic areas:
- Anti-inflammatory Activity: Preliminary data suggest that this compound may exhibit anti-inflammatory properties, potentially beneficial in treating conditions characterized by chronic inflammation .
- Anticancer Activity: Research indicates that compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The indole moiety is particularly noted for its role in anticancer activity due to its interaction with various biological targets involved in cell proliferation and survival .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluating the anticancer properties of similar indole-based ureas demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways, highlighting the potential of this compound in cancer therapy .
Case Study: Anti-inflammatory Effects
In vivo studies have shown that compounds structurally related to this compound can significantly reduce inflammation in animal models. These studies measured levels of inflammatory markers and observed a decrease in leukocyte infiltration at sites of inflammation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-fluorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, and how can reaction efficiency be optimized?
- Methodology : A common approach involves coupling substituted phenyl carbamates with indole derivatives. For example, urea formation can be achieved by reacting 4-fluorophenyl carbamate with 1-(2-methoxyethyl)-1H-indol-3-amine in acetonitrile under reflux (65–80°C) using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst . Optimization includes varying solvent polarity (e.g., DMF vs. acetonitrile) and reaction time (1–6 hours) to maximize yield. Purity can be enhanced via recrystallization in hexane or ethyl acetate .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via H and C NMR, focusing on indole NH (~10–12 ppm) and urea NH (~8–9 ppm) signals .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (expected ~369 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and hydrogen-bonding interactions in the urea moiety .
Q. How can researchers design initial bioactivity screening assays for this compound?
- Methodology : Prioritize kinase inhibition assays (e.g., EGFR, VEGFR) due to structural similarities to urea-based kinase inhibitors like Linifanib . Use fluorescence polarization assays to measure binding affinity. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the indole and fluorophenyl moieties?
- Methodology :
- Substituent Variation : Replace the 2-methoxyethyl group on the indole with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on binding .
- Electron-Withdrawing Groups : Introduce nitro or trifluoromethyl groups on the fluorophenyl ring to evaluate electronic impacts on kinase inhibition .
- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to map essential hydrogen-bonding features .
Q. How can researchers resolve contradictions in biological activity data across different assay platforms?
- Methodology :
- Assay Cross-Validation : Compare results from enzymatic assays (e.g., ADP-Glo™ kinase assays) with cell-based proliferation data to identify off-target effects .
- Dose-Response Reproducibility : Use randomized block designs with ≥4 replicates to minimize batch-to-batch variability .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to harmonize data from disparate studies .
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
- Methodology :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to recombinant kinase domains .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔG, ΔH) of ligand-target interactions .
- RNA Sequencing : Identify transcriptomic changes in treated cells to map signaling pathways .
Q. How can stability and degradation profiles be systematically evaluated under physiological conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C for 24–72 hours. Monitor degradation via HPLC-PDA .
- Plasma Stability Assays : Incubate with human plasma (37°C, 6 hours) and quantify parent compound loss using LC-MS/MS .
Q. What computational approaches are suitable for predicting metabolic pathways and toxicity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
